(2R)-2-[(2-ethyl-4-methyl-1,3-thiazole-5-carbonyl)amino]-3-phenylpropanoic acid
Description
(2R)-2-[(2-ethyl-4-methyl-1,3-thiazole-5-carbonyl)amino]-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes a thiazole ring, an amide linkage, and a phenyl group
Properties
IUPAC Name |
(2R)-2-[(2-ethyl-4-methyl-1,3-thiazole-5-carbonyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-13-17-10(2)14(22-13)15(19)18-12(16(20)21)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,18,19)(H,20,21)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQMDUDPECWGRI-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=C(S1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2-ethyl-4-methyl-1,3-thiazole-5-carbonyl)amino]-3-phenylpropanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the amide linkage, and the attachment of the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Advanced techniques like high-throughput screening and process optimization are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(2-ethyl-4-methyl-1,3-thiazole-5-carbonyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The phenyl group and other substituents can be modified through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
(2R)-2-[(2-ethyl-4-methyl-1,3-thiazole-5-carbonyl)amino]-3-phenylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-[(2-ethyl-4-methyl-1,3-thiazole-5-carbonyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and amide linkage play crucial roles in its binding to target proteins or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A biomass-derived solvent with applications in organic synthesis.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant to stabilize lubricant oils.
2-Aminoethyl methacrylate hydrochloride: Used in the synthesis of polymers and as a stabilizer.
Uniqueness
(2R)-2-[(2-ethyl-4-methyl-1,3-thiazole-5-carbonyl)amino]-3-phenylpropanoic acid stands out due to its unique combination of a thiazole ring, amide linkage, and phenyl group, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
